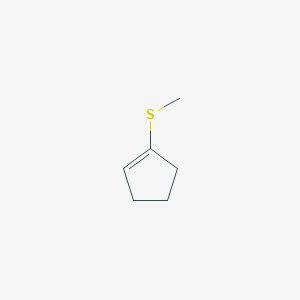

Cyclopentene, (methylthio)-

Description

Structure

3D Structure

Properties

CAS No. |

143558-78-5 |

|---|---|

Molecular Formula |

C6H10S |

Molecular Weight |

114.21 g/mol |

IUPAC Name |

1-methylsulfanylcyclopentene |

InChI |

InChI=1S/C6H10S/c1-7-6-4-2-3-5-6/h4H,2-3,5H2,1H3 |

InChI Key |

RJOUDONZIAHWBI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Methylthio Cyclopentene and Its Derivatives

Direct Thioetherification Approaches

Direct thioetherification involves the introduction of a methylthio group onto a pre-existing cyclopentene (B43876) ring. While specific examples for direct methylthiolation of unsubstituted cyclopentene are not prominently featured in the reviewed literature, general principles of alkene thioetherification can be considered. These methods typically involve the electrophilic addition of a sulfenyl halide or a related species across the double bond, or radical addition reactions. The regioselectivity and stereoselectivity of such additions would be critical considerations in their application.

Cyclization Strategies for (Methylthio)cyclopentene Scaffolds

Cyclization strategies form the cornerstone of synthesizing complex cyclopentene structures. These methods build the five-membered ring from various precursors, incorporating the methylthio group during the ring-forming process.

A notable and effective method for synthesizing 2-(methylthio)-3-cyclopentenes involves the base-induced ring contraction of 3,6-dihydro-2H-thiopyrans. acs.orgnih.gov This process begins with the formation of dihydrothiopyran cycloadducts, which are then treated with a strong base at low temperatures. acs.orgnih.gov This treatment induces a novel ring contraction. Quenching the resulting intermediate with methyl iodide affords the desired 2-(methylthio)-3-cyclopentene product. acs.orgnih.gov

The mechanism is thought to potentially involve a vinyl cyclopropane (B1198618) intermediate, which then undergoes a highly diastereoselective rearrangement to the cyclopentene product. nih.gov The diastereoselectivity of the final cyclopentene is influenced by the electron-withdrawing groups on the starting dihydrothiopyran and the substitution pattern of the diene component used in its synthesis. acs.orgnih.gov

Table 1: Examples of Base-Induced Ring Contraction

| Dihydrothiopyran Precursor | Base/Conditions | Product | Yield |

|---|---|---|---|

| 2-Acetyl-3,6-dihydro-2H-thiopyran | LDA, THF, -78°C then CH₃I | 2-Acetyl-1-(methylthio)cyclopent-3-ene | 75% |

| 2-Cyano-4-methyl-3,6-dihydro-2H-thiopyran | LDA, THF, -78°C then CH₃I | 2-Cyano-4-methyl-1-(methylthio)cyclopent-3-ene | 85% |

Note: Data is representative of the methodology described in the sources.

Radical cascade reactions offer an efficient pathway to highly functionalized cyclopentenes. A copper-catalyzed cyclization/fluoromethylthiolation cascade has been developed to access fluoromethylthiolated cyclopentenes. rsc.org This reaction constructs three new chemical bonds in a single step by adding an alkyl radical across an alkyne, followed by cyclization and subsequent fluoromethylthiolation. rsc.org This method is characterized by its high chemoselectivity and broad substrate scope. rsc.org Another approach involves a visible-light-induced radical cascade of 1,6-enynes with S-aryl trifluoromethanesulfonothioate, which allows for the formation of C-S, C-C, and C-CF₃ bonds in one step, leading to sulfurated cyclic products. rsc.org

The vinylcyclopropane-cyclopentene rearrangement is a powerful ring expansion reaction for forming cyclopentene rings from vinyl-substituted cyclopropanes. wikipedia.org This transformation can be facilitated by Lewis acids. researchgate.net A mild Lewis acid-induced isomerization of donor-acceptor cyclopropanes that contain an alkenyl moiety can produce substituted cyclopentenes in high yields. researchgate.net The selectivity of the reaction, yielding either cyclopent-3-enes or cyclopent-2-enes, can be controlled by the choice of the Lewis acid. researchgate.net While direct application to (methylthio)cyclopentene is not detailed, the versatility of this method suggests its potential for substrates bearing sulfur substituents. More recently, a metal-free, pyridine-boronyl radical catalyzed approach has been shown to enable this rearrangement for unactivated vinylcyclopropanes under mild conditions. nih.gov

Palladium catalysis provides a versatile platform for cyclopentene synthesis. One such method is the palladium-catalyzed annulation of conjugate acceptors with an allenyl boronic ester, which furnishes substituted cyclopentenes in high yields and diastereoselectivities. nih.govacs.orgorganic-chemistry.org The reaction is hypothesized to proceed via the conjugate addition of a nucleophilic propargylpalladium complex. organic-chemistry.orgacs.org The choice of ligand is crucial for controlling the reactivity and achieving high selectivity. organic-chemistry.org This methodology has been successfully applied to the synthesis of fused heterocyclic ring systems that are core scaffolds of natural products. organic-chemistry.orgacs.org Another palladium-catalyzed [2 + 2 + 1] annulation, using cyclopropenone as a CO source, creates chromone-fused cyclopentanones, demonstrating the power of palladium catalysis in constructing five-membered rings. rsc.org

Table 2: Key Features of Palladium-Catalyzed Annulation

| Feature | Description | Reference |

|---|---|---|

| Reactants | Conjugate acceptors (e.g., alkylidene cyanoacetic esters) and allenyl boronic ester. | acs.orgorganic-chemistry.org |

| Catalyst | Palladium complex. | nih.gov |

| Key Intermediate | Nucleophilic propargylpalladium complex. | organic-chemistry.orgacs.org |

| Products | Substituted cyclopentenes, including polycyclic lactones and lactams. | organic-chemistry.org |

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions are fundamental transformations in organic synthesis that can be harnessed to produce cyclopentane (B165970) and cyclopentene rings. wikipedia.orgetsu.edu

A prime example of ring contraction is the aforementioned base-induced conversion of dihydrothiopyrans. acs.orgnih.gov Another powerful method is the Favorskii rearrangement, which is widely used for carbocyclic ring contractions. researchgate.net Cationic rearrangements, such as pinacol-type rearrangements, can also lead to ring contraction by the migration of an endocyclic bond to an adjacent carbocation. wikipedia.org

Conversely, ring expansion strategies can also yield five-membered rings. The vinylcyclopropane-cyclopentene rearrangement represents a formal ring expansion from a three-membered to a five-membered ring. wikipedia.org Other strategies involve the opening of a bicyclic system containing a cyclopropane ring to expand a larger ring. wikipedia.org A recently developed catalytic asymmetric method for synthesizing γ-quaternary acylcyclopentenes utilizes a two-carbon ring contraction of β-hydroxy cycloheptanones, proceeding through a retro-aldol fragmentation/aldol cyclization pathway. nih.gov

Functional Group Transformations and Derivatization

The methylthio group in (methylthio)cyclopentene can be further modified to introduce additional functionality. A common transformation is the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. issuu.com The selective oxidation of sulfides to sulfoxides can be achieved using reagents such as hydrogen peroxide in acetic acid, which offers a transition-metal-free and environmentally benign method. mdpi.com Further oxidation to the corresponding sulfone can be accomplished with stronger oxidizing agents like peroxy acids. issuu.com These transformations are valuable as sulfoxides and sulfones have distinct chemical properties and are important functional groups in various biologically active molecules. For example, the methylthio group of a 4-methylthio-1,3-oxazole was oxidized to a methylsulfonyl group using m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org

Table 3: Oxidation of the Methylthio Group

| Starting Material | Reagent | Product |

| R-S-CH₃ | Hydrogen Peroxide / Acetic Acid | R-SO-CH₃ (Sulfoxide) |

| R-S-CH₃ | Peroxy Acid (e.g., m-CPBA) | R-SO₂-CH₃ (Sulfone) |

Data adapted from general sulfide oxidation methodologies. issuu.commdpi.comorganic-chemistry.org

Large-Scale and Industrial Synthesis Considerations

While specific industrial-scale synthesis of "Cyclopentene, (methylthio)-" is not widely documented, considerations for large-scale production can be inferred from the synthesis of related compounds such as cyclic thioethers and the industrial solvent cyclopentyl methyl ether (CPME). taylorandfrancis.comresearchgate.net The synthesis of thioethers on an industrial scale often prioritizes the use of odorless and readily available sulfur sources to avoid the handling of volatile and malodorous thiols. taylorandfrancis.com Thiourea is an example of such a sulfur source that can be used in the synthesis of thioethers from organic halides. taylorandfrancis.com

For the cyclopentene core, the production of CPME suggests that the synthesis of cyclopentane and cyclopentene derivatives is scalable. researchgate.net Industrial processes for cyclopentanone (B42830), a precursor for some cyclopentene syntheses, include methods like the intramolecular decarboxylative ketonization of adipic acid. vurup.sk Any potential large-scale synthesis of (methylthio)cyclopentene would likely need to integrate efficient methods for C-S bond formation with scalable routes to the cyclopentene framework, while also considering factors such as catalyst cost, waste generation, and process safety. The development of robust and economically viable catalytic systems is a key factor in the industrial production of specialty chemicals like functionalized cyclopentenes.

Reaction Pathways and Mechanistic Insights

Electrophilic and Nucleophilic Reactivity of the (Methylthio)cyclopentene Moiety

The (methylthio)cyclopentene molecule, as a substituted alkene, can exhibit both nucleophilic and electrophilic characteristics. The methylthio group significantly modulates the electron density of the carbon-carbon double bond.

Electrophilic Reactivity: While alkenes are typically electron-rich and act as nucleophiles, the presence of an electron-accepting group can render them electrophilic. In the case of (methylthio)cyclopentene, the sulfur atom's electronegativity can polarize the molecule. However, it is more common for related systems, such as cyclopropanes with electron-accepting groups, to act as potent σ-electrophiles in ring-opening reactions with nucleophiles. nih.govresearchgate.net These reactions are driven by the release of ring strain, a thermodynamic driving force exceeding 100 kJ mol⁻¹. nih.gov For (methylthio)cyclopentene, electrophilic character would be more pronounced if additional strong electron-withdrawing groups were present.

Nucleophilic Reactivity: The double bond in cyclopentene (B43876) is inherently nucleophilic. The methylthio group, acting as an electron-donating group through resonance (mesomeric effect), increases the electron density of the π-system, enhancing its nucleophilicity. This makes the molecule susceptible to attack by electrophiles. Studies on various substituted cyclopentenes show that electrophilic additions are a common and synthetically useful class of reactions. nih.gov The formal addition of reagents like methanesulfenyl chloride (CH₃SCl) has been systematically studied in cyclopentenyl systems, demonstrating the feasibility of such reactions. nih.gov The stereochemical outcome of these additions is often influenced by allylic substituents, which direct the approach of the electrophile. nih.gov

The sulfur atom itself can also act as a nucleophilic center, reacting with electrophiles. However, in the context of the (methylthio)cyclopentene moiety, the reactivity of the double bond is often of primary interest.

Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of the reactivity of vinyl-substituted cycloalkanes. The vinylcyclopropane-cyclopentene rearrangement is a prototypical example of such a transformation. wikipedia.orgorganicreactions.org

The mechanism of the vinylcyclopropane-cyclopentene rearrangement has been a subject of extensive investigation for over half a century. wikipedia.org It is a thermally induced ring expansion that is mechanistically complex, displaying characteristics of both a concerted, orbital-symmetry-controlled pericyclic process and a stepwise, diradical-mediated pathway. wikipedia.orgbohrium.com The operative mechanism is highly dependent on the specific substrate and its stereochemistry. wikipedia.org

Computational studies, using methods like density functional theory (DFT), have been instrumental in elucidating the potential energy surface of this reaction. bohrium.comnih.gov These studies indicate that the rearrangement can proceed through a single diradicaloid transition state rather than involving a distinct intermediate. bohrium.com The debate between a concerted and a stepwise mechanism is nuanced; while the formation of multiple stereoisomers suggests a stepwise process, kinetic isotope effects are consistent with a concerted pathway. bohrium.com

| Mechanistic Feature | Evidence/Observation | Supporting Interpretation | Source |

|---|---|---|---|

| Activation Energy | Approximately 50 kcal/mol | High energy barrier for thermal rearrangement | wikipedia.org |

| Product Distribution | Formation of all four possible stereoisomers | Suggests a stepwise, diradical mechanism allowing for stereochemical scrambling | wikipedia.orgbohrium.com |

| Kinetic Isotope Effects | Secondary KIEs are consistent with a concerted reaction | Suggests a concerted, orbital-symmetry-controlled mechanism | bohrium.com |

| Computational Studies (DFT) | Finds a single diradicaloid transition state and a flat potential energy surface | Supports a mechanism that is diradical in nature but still prefers Woodward-Hoffmann allowed stereochemistry | bohrium.comnih.gov |

A key feature of the vinylcyclopropane-cyclopentene rearrangement is the involvement of diradical species. nih.gov Upon homolytic cleavage of the cyclopropane (B1198618) bond, a diradical intermediate or a transition state with high diradical character is formed. wikipedia.orgnih.gov This species exists on a very shallow potential energy surface, which allows for conformational changes and stereoisomerization reactions to occur with minimal energetic cost. wikipedia.org

These higher-energy diradical intermediates are responsible for the scrambling of stereochemistry observed in the products. nih.gov The competition between the ring-expansion to cyclopentene and the stereoisomerization of the diradical determines the final product distribution. Substituents on the vinylcyclopropane (B126155) skeleton can influence the stereoselectivity by increasing the relative energy of the species involved in competing stereoisomerization pathways, thereby favoring a more direct rearrangement. bohrium.comnih.gov For instance, substituents with radical-stabilizing ability can lower the activation energy for the rearrangement and slow the reclosure of the diradical, leading to a more concerted mechanism with less stereomutation. wikipedia.org

The vinylcyclopropane-cyclopentene rearrangement can be formally classified as a wikipedia.orgnih.gov sigmatropic shift. Computational studies have identified a concerted si (suprafacial-inversion) sigmatropic shift pathway that proceeds through a single diradicaloid transition state. bohrium.com Despite the diradical nature of the pathway, it still preferentially follows the stereochemistry allowed by Woodward-Hoffmann rules due to favorable orbital interactions. bohrium.com The reaction involves the breaking of a carbon-carbon bond and subsequent rotation before the new bond is formed to close the five-membered ring. bohrium.com

Radical Reactions

The (methylthio)cyclopentene structure possesses sites susceptible to the formation of radicals, leading to subsequent reactions.

Carbon-centered radicals are typically highly reactive species. mdpi.com They can be generated through various methods, including atom-transfer reactions, where a halogen or hydrogen atom is abstracted from a precursor molecule. libretexts.org For a molecule like (methylthio)cyclopentene, radical formation could occur at several positions. For instance, hydrogen abstraction from the allylic position would generate a resonance-stabilized radical. The presence of the sulfur atom can also influence radical stability.

Once generated, these carbon-centered radicals have several potential fates. They can react with atmospheric oxygen to form peroxy radicals, a critical process in atmospheric chemistry. nih.govnih.gov The reactivity of carbon-centered radicals toward oxygen is attenuated by resonance stabilization. nih.gov Nucleophilic carbon-centered radicals, which are common for many organic structures, tend to add more readily to electron-deficient carbon-carbon multiple bonds. libretexts.org The presence and nature of substituents play a crucial role in directing the chemoselectivity of these radical addition reactions. libretexts.org

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| Cyclopentene, (methylthio)- | C₆H₁₀S | Primary subject of the article |

| Methanesulfenyl chloride | CH₃SCl | Example of an electrophile that reacts with cyclopentenes |

| Vinylcyclopropane | C₅H₈ | Parent compound for the discussed rearrangement reaction |

Intramolecular Radical Cyclizations

Intramolecular radical cyclization is a powerful strategy for constructing cyclic systems, including the cyclopentene core. wikipedia.org This process typically involves three key steps: the selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the cyclized radical. wikipedia.org For the formation of five-membered rings, 5-hexenyl radical cyclizations are particularly efficient and rapid, proceeding with high exo selectivity. wikipedia.org

The mechanism involves the attack of a generated radical onto a tethered alkene. The preference for 5-exo-trig cyclization over the alternative 6-endo-trig pathway is often rationalized by the more favorable orbital overlap in the chair-like transition state of the exo closure. wikipedia.org This leads to the formation of a five-membered ring with the new radical center located outside the ring.

Recent developments in photoredox catalysis have enabled the cyclization of unactivated alkene-substituted β-ketoesters to form polyfunctionalized cyclopentanones. nih.govacs.org In these reactions, a resonance-stabilized radical is generated, which then undergoes intramolecular alkylation of the alkene to form a stabilized benzylic or alkyl radical. nih.gov This intermediate is then reduced and protonated to yield the final cyclopentanone (B42830) product. nih.govacs.org The success of these cyclizations highlights the versatility of radical-mediated pathways in constructing complex cyclopentane (B165970) and cyclopentene frameworks under mild conditions. nih.gov

Radical Atom Transfer Processes

Radical atom transfer processes, such as Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Cyclization (ATRC), are efficient, atom-economical methods for forming carbon-carbon and carbon-halogen bonds. mdpi.com These reactions are valuable for the functionalization of alkenes and the construction of cyclic compounds like cyclopentenes. mdpi.com

The general mechanism for an ATRA reaction involves the transfer of a halogen atom from a precursor to a transition metal catalyst, generating a carbon-centered radical. This radical then adds across an alkene, such as cyclopentene, to form a new radical intermediate. This intermediate can then abstract a halogen atom from the oxidized metal catalyst, regenerating the catalyst's initial oxidation state and yielding the final functionalized product.

A notable application is the photochemical ATRA/ATRC reaction of α-halogenated carbonyls with alkenes or alkynes. mdpi.com Visible light irradiation, in the presence of an amine, facilitates the homolytic cleavage of a carbon-halogen bond, generating a carbon-centered radical. This radical can then undergo intermolecular addition to an alkene followed by intramolecular cyclization to yield cyclopentane or cyclopentene derivatives. mdpi.com This method avoids the use of metal catalysts by leveraging halogen-bonding interactions to initiate the radical cascade. mdpi.com

Metal-Catalyzed Transformations

Copper-Catalyzed Cyclization/Fluoromethylthiolation Cascades

Copper catalysis is a versatile tool for constructing complex molecular architectures. A significant advancement is the copper-catalyzed cyclization/fluoromethylthiolation cascade, which allows for the synthesis of fluoromethylthiolated cyclopentenes. This three-component reaction enables the formation of three new chemical bonds in a single operation through a sequence involving the addition of an alkyl radical to an alkyne, followed by cyclization and subsequent fluoromethylthiolation. nih.gov

The proposed mechanism begins with the generation of an alkyl radical from an unsaturated α-bromocarbonyl compound, facilitated by a Cu(I) catalyst. This radical adds to an alkyne, creating a vinyl radical. The vinyl radical then undergoes a 5-exo-trig intramolecular cyclization to form a five-membered ring and a new alkyl radical. This cyclized radical is then trapped by a fluoromethylthiolating agent (such as PhSO₂SCF₂H) in the presence of the copper catalyst to yield the final fluoromethylthiolated cyclopentene product. This cascade reaction is characterized by its high chemoselectivity and broad substrate scope. nih.gov

Below is a table summarizing the yields of various fluoromethylthiolated cyclopentenes synthesized through this copper-catalyzed cascade reaction.

Table 1: Synthesis of Difluoromethylthiolated Cyclopentenes via Copper-Catalyzed Cascade Reaction.

Titanium-Catalyzed Radical Redox Relays

Titanium complexes are effective catalysts for radical reactions due to their rich redox activity, abundance, and low toxicity. researchgate.net Titanocene(III) chloride (Cp₂TiCl), in particular, is used to initiate radical cyclizations by promoting the homolytic ring-opening of epoxides. researchgate.net This generates a β-titanoxyl radical, which can then add intramolecularly to a suitably positioned unsaturated group (like an alkene or alkyne) to form a cyclic structure. researchgate.net

This methodology has been successfully applied to the synthesis of various natural products containing cyclic frameworks. The process is often terminated oxidatively, leading to the regioselective formation of exocyclic olefins. researchgate.net The use of titanium catalysts offers excellent stereochemical control. In some cases, the radical formed after cyclization can be reductively trapped by a second equivalent of the titanium(III) reagent, creating a nucleophilic organotitanium species that can react with electrophiles, allowing for further functionalization in a tandem reaction sequence. cmu.edu

Nickel-Catalyzed Copolymerization Mechanisms

Nickel-based catalysts are widely used in olefin polymerization and copolymerization due to their high activity and good tolerance towards functional groups. acs.orgjuniperpublishers.com The addition polymerization of cyclopentene using nickel catalysts has been reported, leading to polycyclopentene. acs.org The mechanism for nickel-catalyzed olefin polymerization typically involves a chain-walking process, which can produce polymers with varied microstructures from a single monomer.

For the copolymerization of a functionalized monomer like (methylthio)-cyclopentene with other olefins, a nickel catalyst would operate through a coordination-insertion mechanism. The key steps are:

Coordination: The olefin monomer coordinates to the active nickel center.

Migratory Insertion: The coordinated olefin inserts into the nickel-alkyl bond of the growing polymer chain.

Chain Transfer/Termination: The polymer chain is released through processes like β-hydride elimination or reaction with a chain transfer agent, regenerating the active catalyst.

The presence of a polar functional group, such as a methylthio group, can be challenging as it may coordinate to the metal center and deactivate the catalyst. However, the development of late-transition-metal catalysts, particularly those based on nickel and palladium with bulky ligands, has enabled the copolymerization of ethylene (B1197577) and α-olefins with various polar monomers. juniperpublishers.com These catalysts can produce highly linear copolymers with the polar functional groups incorporated into the main polymer chain.

Regioselectivity and Chemoselectivity in Catalytic Processes

Control over regioselectivity and chemoselectivity is paramount in metal-catalyzed transformations to ensure the desired product is formed.

Regioselectivity refers to the preference for one direction of bond making or breaking over others. rsc.org In the copper-catalyzed cascade for synthesizing fluoromethylthiolated cyclopentenes, high regioselectivity is observed. The reaction proceeds via a 5-exo cyclization, which is kinetically favored over the 6-endo alternative. rsc.org Similarly, in titanocene-mediated epoxide openings, the cleavage of the C-O bond occurs with high regioselectivity to form the more stable radical intermediate. researchgate.net Palladium-catalyzed difunctionalization reactions to form methylene (B1212753) cyclopentanes also show high regioselectivity, which can be dramatically influenced by the steric and electronic effects of the ligand and substrate. nih.gov

Chemoselectivity is the ability to react with one functional group in the presence of others. The copper-catalyzed radical reactions demonstrate excellent chemoselectivity. For instance, the trapping of an alkyl radical intermediate by a Cu(II) species to form a more stable Cu(III) complex can prevent side reactions and enhance the selectivity for the desired transformation, such as cyclopropanation over alkene formation. acs.org This trapping of the highly reactive radical decreases its free concentration, thereby improving the chemoselectivity of subsequent steps. acs.org Furthermore, copper-catalyzed annulation cascades show broad substrate scope and tolerate a variety of functional groups and heteroatoms. acs.org

The choice of metal and ligands plays a crucial role in dictating both the regioselectivity and chemoselectivity of these cyclization and functionalization reactions. rsc.org For example, in copper-catalyzed radical cyclizations of aminoalkyl radicals, chelation effects in the transition state can alter the expected stereochemistry, while rigidity in the radical precursor can switch the regioselectivity from a 5-exo to a 6-endo cyclization. rsc.orgrsc.org

Stereochemical Aspects in Methylthio Cyclopentene Synthesis and Reactions

Diastereoselectivity in Cyclopentene (B43876) Ring Formation

The formation of the cyclopentene ring can be achieved with varying degrees of diastereoselectivity, which is highly dependent on the synthetic route and reaction conditions. One notable method for synthesizing 2-(methylthio)-3-cyclopentenes involves a base-induced ring contraction of 3,6-dihydro-2H-thiopyrans. msu.eduyoutube.com This process begins with the in-situ generation of reactive thiocarbonyl compounds, which are trapped by 1,3-dienes to form the dihydrothiopyran cycloadducts. msu.eduyoutube.com

Subsequent exposure of these adducts to a strong base at low temperatures instigates a novel ring contraction, which, after quenching with methyl iodide, yields the desired 2-(methylthio)-3-cyclopentenes. msu.eduyoutube.com Research has shown that the level of diastereoselectivity in the creation of the new stereocenters on the cyclopentene ring is influenced by two main factors msu.eduyoutube.com:

The nature of the electron-withdrawing group at the 2-position of the dihydrothiopyran precursor.

The substitution pattern of the original 1,3-diene used in the initial cycloaddition.

| Controlling Factor | Description | Impact on Diastereoselectivity |

|---|---|---|

| Electron-Withdrawing Group (EWG) on Precursor | The electronic nature and size of the EWG at the C2 position of the 3,6-dihydro-2H-thiopyran. | Alters the transition state geometry of the base-induced ring contraction, influencing the relative stereochemistry of the substituents on the newly formed cyclopentene ring. |

| Substitution Pattern of Diene | The number, type, and position of substituents on the 1,3-diene component used in the initial Diels-Alder reaction. | Determines the initial stereochemistry of the dihydrothiopyran adduct, which is carried through to the final cyclopentene product, affecting the final diastereomeric ratio. |

Enantioselective Synthesis Approaches

Achieving enantioselectivity in the synthesis of (methylthio)cyclopentene derivatives involves the use of chiral catalysts or auxiliaries to control the formation of a specific enantiomer. While methods directly targeting (methylthio)cyclopentene are specific, broader strategies for creating chiral functionalized cyclopentenes are highly relevant.

One powerful approach is the phosphine-catalyzed [3+2] cycloaddition of allenes with olefins. The development of new chiral phosphepine catalysts has enabled the asymmetric synthesis of highly functionalized cyclopentenes that bear an array of heteroatom-substituted quaternary stereocenters, including sulfur. stackexchange.com This method can be stereoconvergent, meaning it can use racemic starting materials to produce a single, highly enantioenriched product. stackexchange.com

Another effective strategy employs bifunctional acid-base catalysts. For example, cinchona alkaloid-derived thiosquaramide catalysts have been used to promote a tandem Michael-Henry reaction between phenacylmalononitriles and nitroolefins. chemistryschool.netlibretexts.orglibretexts.org This cascade process constructs functionalized cyclopentenes containing a quaternary chiral center with high diastereoselectivity and enantioselectivity, achieving up to 98% enantiomeric excess (ee) in some cases. libretexts.orglibretexts.org The proposed mechanism involves an asymmetric Michael addition followed by an E2 elimination, all orchestrated by the chiral catalyst. libretexts.orglibretexts.org

| Catalyst Type | Reaction | Key Features | Achieved Selectivity |

|---|---|---|---|

| Chiral Phosphepine | [3+2] Cycloaddition | Generates cyclopentenes with heteroatom-substituted quaternary stereocenters. Stereoconvergent process. | Good enantioselectivity, diastereoselectivity, and regioselectivity. stackexchange.com |

| Chiral Thiosquaramide | Cascade Michael/Henry Reaction | Creates functionalized cyclopentenes with quaternary chiral centers. | High diastereoselectivity and up to 98% enantioselectivity. libretexts.orglibretexts.org |

Control over Stereochemistry in Rearrangement Processes

Rearrangement reactions are a cornerstone of cyclopentene synthesis, with the vinylcyclopropane-cyclopentene rearrangement being a classic and powerful example. libretexts.orgmasterorganicchemistry.com This thermally or catalytically induced ring expansion provides a direct route to the five-membered ring, and controlling its stereochemistry is crucial.

The stereochemical outcome of this rearrangement can be influenced by substituents on the vinylcyclopropane (B126155) ring. scribd.com Computational studies have shown that the reaction can proceed through a diradical-mediated pathway. Substituents can increase the stereoselectivity of the reaction by raising the relative energy of competing diradical species and intermediates that would otherwise lead to scrambling of the stereochemistry. scribd.com Therefore, strategic placement of groups on the vinylcyclopropane precursor can guide the rearrangement to a desired stereoisomer.

This principle is evident in the synthesis of 2-(methylthio)-3-cyclopentenes, where a highly diastereoselective rearrangement of a vinyl cyclopropane (B1198618) intermediate was observed. msu.eduyoutube.com Furthermore, modern catalytic methods have been developed to control these rearrangements. For instance, a rhodium-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes has been reported to produce diverse chiral cyclopentenes with excellent enantioselectivity. youtube.com This demonstrates how transition metal catalysis can be used to override the inherent thermal pathway and achieve high levels of stereocontrol in this fundamental rearrangement process.

Conformational Analysis and Isomerism of (Methylthio)cyclopentene Derivatives

The five-membered ring of cyclopentene is not planar. To alleviate the torsional strain that would exist in a flat structure, it adopts puckered conformations. libretexts.orgdalalinstitute.com The two most common, low-energy conformations are the "envelope" (Cₛ symmetry), where one carbon atom is out of the plane of the other four, and the "half-chair" (C₂ symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. scribd.com These conformers can interconvert rapidly through a process known as pseudorotation. scribd.com

When a methylthio group is attached to the cyclopentene ring, it can exist in different spatial orientations. In substituted cyclopentanes, substituents on the puckered ring can occupy two main types of positions: axial-like (pointing more perpendicular to the average plane of the ring) and equatorial-like (pointing more outwards from the ring). libretexts.orglibretexts.org

The specific isomerism depends on the position and number of substituents. For a monosubstituted (methylthio)cyclopentene, the methylthio group will be attached to a specific carbon. For disubstituted derivatives, cis-trans isomerism becomes possible, where substituents are on the same side (cis) or opposite sides (trans) of the ring's average plane. msu.edulibretexts.orglibretexts.org

Despite a comprehensive search for spectroscopic data on the chemical compound "Cyclopentene, (methylthio)-" and its potential isomers, no specific experimental or detailed predicted data for 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), or fragmentation patterns could be located in publicly available scientific literature and databases.

The information found was limited to the saturated analog, Cyclopentane (B165970), (methylthio)-, which has a different molecular structure and, therefore, different spectroscopic properties. While general principles of NMR and mass spectrometry for related classes of compounds, such as vinyl sulfides and cycloalkenes, are well-established, this general information is not sufficient to generate a scientifically accurate and detailed article on the specific compound "Cyclopentene, (methylthio)-" as requested.

The provided outline requires in-depth analysis of high-resolution 1H and 13C NMR for structural assignments, 2D NMR techniques for connectivity and conformation, in-situ NMR studies for reaction monitoring, HRMS for molecular formula determination, and fragmentation pattern analysis for structural information. Fulfilling these requirements necessitates access to specific spectral data for the molecule .

Without this foundational data, it is not possible to produce the thorough, informative, and scientifically accurate article as instructed. Further research or the original publication of the synthesis and characterization of "Cyclopentene, (methylthio)-" would be required to provide the necessary information.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and determining the vibrational modes of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification. For "Cyclopentene, (methylthio)-", the IR spectrum would be expected to show key absorption bands corresponding to its structural features.

Expected IR Absorption Bands for Cyclopentene (B43876), (methylthio)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C (alkene) | Stretching | ~1650 |

| =C-H (alkene) | Stretching | ~3000-3100 |

| =C-H (alkene) | Bending (out-of-plane) | ~675-1000 |

| C-S (thioether) | Stretching | ~600-800 |

| C-H (alkane) | Stretching | ~2850-2960 |

| CH₂ (alkane) | Bending | ~1450-1470 |

| CH₃ (alkane) | Bending | ~1370-1380 |

Note: These are approximate values and can be influenced by the specific molecular environment.

The presence of a peak around 1650 cm⁻¹ would be indicative of the C=C double bond in the cyclopentene ring. Absorptions in the 3000-3100 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds on the double bond. The C-S stretching vibration of the methylthio group would likely appear in the fingerprint region (below 1500 cm⁻¹), typically between 600 and 800 cm⁻¹. The aliphatic C-H stretching and bending vibrations from the cyclopentene ring and the methyl group would also be present in their characteristic regions.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is complementary to IR spectroscopy and involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For "Cyclopentene, (methylthio)-", Raman spectroscopy would be valuable for analyzing the C=C and C-S bonds. The C=C stretching vibration, being relatively non-polar, would be expected to produce a strong signal in the Raman spectrum. Similarly, the C-S bond, which can be difficult to definitively assign in IR spectra due to its weak absorption, often yields a more distinct Raman signal.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a single crystal of "Cyclopentene, (methylthio)-" would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov This method would provide unambiguous information on bond lengths, bond angles, and the conformation of the cyclopentene ring and the orientation of the methylthio group. For instance, studies on other molecules containing a methylthio group have successfully used X-ray crystallography to elucidate their solid-state structures. sciencepublishinggroup.com

Electronic Spectroscopy and Other Spectroscopic Methods

Electronic spectroscopy provides information about the electronic structure of a molecule.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq For "Cyclopentene, (methylthio)-", the primary electronic transitions would likely be associated with the C=C double bond (π → π) and the non-bonding electrons on the sulfur atom (n → σ). The π → π* transition of an isolated double bond typically occurs in the vacuum UV region. osti.gov The presence of the sulfur atom, an auxochrome, could shift the absorption maximum to a longer wavelength. uobabylon.edu.iq The NIST WebBook provides a UV/Visible spectrum for the related compound cyclopentane (B165970), (methylthio)-, which could offer some comparative insight. nist.govnist.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. mdpi.comnih.gov In the context of "Cyclopentene, (methylthio)-", EPR spectroscopy would not be applicable for studying the ground-state molecule as it is not a radical. However, this technique would be indispensable for studying radical intermediates that could be formed during chemical reactions or upon irradiation. For example, if "Cyclopentene, (methylthio)-" were to undergo a reaction that generates a radical cation or a neutral radical, EPR spectroscopy could be used to detect and characterize these transient species. rsc.org The resulting spectrum can provide information about the electronic structure and the environment of the unpaired electron. wustl.edu

Gas Chromatography (GC) for Product Analysis

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of the synthesis and characterization of "Cyclopentene, (methylthio)-", GC is instrumental in assessing the purity of the product, identifying potential isomers, and quantifying the components of the reaction mixture. The principle of GC relies on the differential partitioning of analytes between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a column, and a mobile phase, which is an inert gas such as helium or nitrogen.

The retention time (t_R), the time it takes for a specific analyte to travel from the injector to the detector, is a key parameter in GC analysis. It is influenced by several factors, including the analyte's boiling point, its affinity for the stationary phase, the column temperature, and the carrier gas flow rate. For "Cyclopentene, (methylthio)-", its volatility and polarity will dictate the choice of the stationary phase and the temperature program used for analysis. A nonpolar stationary phase, such as one based on polydimethylsiloxane, is often a suitable starting point for the analysis of sulfur-containing organic compounds.

When coupled with a mass spectrometer (GC-MS), GC provides not only retention time data but also mass spectra of the eluted compounds. This combination is a powerful tool for the structural elucidation of unknown products and byproducts. The mass spectrum of "Cyclopentene, (methylthio)-" would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns that can confirm the presence of the cyclopentene ring and the methylthio group.

While specific experimental GC data for "Cyclopentene, (methylthio)-" is not widely available in the public domain, a hypothetical analysis can be described based on the expected properties of the compound and general principles of GC. The following table illustrates the type of data that would be generated in a typical GC analysis of a reaction mixture containing "Cyclopentene, (methylthio)-" and related compounds. The retention times are illustrative and would be highly dependent on the specific analytical conditions.

Table 1: Hypothetical Gas Chromatography Data for the Analysis of a Reaction Mixture Containing "Cyclopentene, (methylthio)-"

| Compound Name | Retention Time (min) | Peak Area (%) | Identification Method |

| Cyclopentene | 2.5 | 10 | GC-MS, Standard Injection |

| Methanethiol | 1.8 | 5 | GC-MS, Standard Injection |

| Cyclopentene, (methylthio)- | 8.2 | 80 | GC-MS |

| Dicyclopentyl sulfide (B99878) | 12.5 | 5 | GC-MS |

In a research setting, the synthesis of "Cyclopentene, (methylthio)-" might involve the reaction of a cyclopentene precursor with a source of the methylthio group. After the reaction is complete, a small aliquot of the crude reaction mixture would be diluted in a suitable solvent and injected into the GC. The resulting chromatogram would display peaks corresponding to the starting materials, the desired product, and any byproducts. By comparing the retention times and mass spectra of the peaks to those of known standards or by interpreting the fragmentation patterns, the identity and relative abundance of each component can be determined. This information is crucial for optimizing reaction conditions to maximize the yield and purity of "Cyclopentene, (methylthio)-".

Theoretical and Computational Investigations of Methylthio Cyclopentene Systems

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, allowing for the approximate solution of the Schrödinger equation to determine the electronic structure and energy of molecules. wikipedia.org These methods are broadly categorized into ab initio and density functional theory approaches, each offering a different balance of accuracy and computational cost. nih.gov

Density Functional Theory (DFT) has become a widely used tool in computational chemistry for studying the mechanisms of organic reactions. mdpi.commdpi.com DFT methods calculate the electronic energy of a system based on its electron density, offering a favorable balance between computational cost and accuracy for many systems. nih.gov This approach is particularly effective for mapping out reaction potential energy surfaces, which involves locating reactants, intermediates, transition states, and products. mdpi.com

In the context of (methylthio)cyclopentene, DFT can be employed to investigate various reaction pathways, such as electrophilic additions to the double bond, cycloadditions, or reactions involving the sulfur atom. By calculating the geometries and energies of transition states, researchers can elucidate the step-by-step mechanism of a reaction. For example, DFT studies on similar sulfur-containing heterocycles and cycloalkenes have successfully characterized reaction barriers and the nature of intermediates, such as zwitterions or diradicals. nih.govpku.edu.cn

Table 1: Hypothetical DFT-Calculated Energetics for Proposed Reaction Pathways of (Methylthio)cyclopentene

Disclaimer: The following data is illustrative for the application of DFT and does not represent experimentally verified results.

| Reaction Pathway | Reactant(s) | Transition State (TS) | Intermediate(s) | Product(s) | ΔE‡ (kcal/mol) | ΔE_rxn (kcal/mol) |

| Electrophilic Addition (H+) | (Methylthio)cyclopentene + H+ | TS_add_H | Carbocation | Protonated Product | 15.2 | -25.8 |

| Diels-Alder Cycloaddition | (Methylthio)cyclopentene + Maleic Anhydride | TS_DA | None (Concerted) | Cycloadduct | 22.5 | -18.4 |

| Sulfur Oxidation (H2O2) | (Methylthio)cyclopentene + H2O2 | TS_ox | None | (Methylsulfinyl)cyclopentene | 18.9 | -45.1 |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without using empirical parameters derived from experimental data. wikipedia.org These methods are based solely on fundamental physical constants. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects some electron correlation. wikipedia.org More advanced and accurate methods, such as Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, build upon the HF result to include electron correlation, yielding more precise energies and properties at a higher computational cost. wikipedia.org

For a molecule like (methylthio)cyclopentene, ab initio calculations are invaluable for obtaining highly accurate electronic energies, molecular geometries, and vibrational frequencies. researchgate.net These calculations can provide benchmark data for assessing the accuracy of less computationally expensive methods like DFT. They are particularly crucial for systems where DFT might perform poorly, such as in cases with significant non-dynamical electron correlation.

Table 2: Hypothetical Ab Initio Calculated Electronic Properties of 1-(Methylthio)cyclopentene

Disclaimer: The following data is illustrative for the application of ab initio methods and does not represent experimentally verified results.

| Property | Hartree-Fock (HF/cc-pVTZ) | MP2/cc-pVTZ | CCSD(T)/cc-pVTZ |

| Total Electronic Energy (Hartree) | -590.12345 | -590.98765 | -591.11223 |

| Dipole Moment (Debye) | 2.15 | 1.98 | 1.95 |

| Ionization Potential (eV) | 8.95 | 8.55 | 8.51 |

| Electron Affinity (eV) | -0.21 | 0.15 | 0.18 |

Mechanistic Probes through Computational Modeling

Beyond calculating structures and energies, computational modeling provides a suite of tools to probe the intricate details of reaction mechanisms. These methods analyze the electronic changes that occur during a chemical transformation, offering insights into bonding, orbital interactions, and the factors that control reaction rates.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). FMO theory is a powerful tool for understanding how molecules interact. mdpi.com In the case of (methylthio)cyclopentene, the HOMO would likely be associated with the π-system of the double bond and the lone pairs on the sulfur atom, making these sites nucleophilic. The LUMO would correspond to the π* antibonding orbital of the double bond, which is the site for nucleophilic attack.

Computational analysis can visualize these orbitals and calculate their energies. Furthermore, methods like Natural Bond Orbital (NBO) analysis can quantify specific orbital interactions, such as the delocalization of electron density from a lone pair into an antibonding orbital (n→σ*), which can stabilize certain molecular conformations. ed.ac.uk Such analyses can reveal subtle through-space or through-bond interactions that influence the molecule's structure and reactivity. ed.ac.ukpku.edu.cn

Table 3: Hypothetical Frontier Molecular Orbital Energies for (Methylthio)cyclopentene Isomers

Disclaimer: The following data is illustrative for computational orbital analysis and does not represent experimentally verified results. Calculated at the B3LYP/6-31G(d) level.

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1-(Methylthio)cyclopentene | -5.85 | 1.25 | 7.10 |

| 3-(Methylthio)cyclopentene | -6.10 | 1.30 | 7.40 |

Computational methods allow for the direct calculation of these values, providing quantitative predictions of reaction kinetics and thermodynamics. nih.gov For (methylthio)cyclopentene, this could involve comparing the activation barriers for different potential reaction pathways to predict which one is kinetically favored.

Table 4: Hypothetical Calculated Activation and Reaction Energies for Competing Pathways

Disclaimer: The following data is illustrative for the computational prediction of reaction barriers and does not represent experimentally verified results. Calculated at the M06-2X/def2-TZVP level.

| Reaction | Description | Activation Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG_rxn, kcal/mol) |

| [2+2] Cycloaddition with Ketene | Forms a four-membered ring | 35.8 | +5.2 |

| Ene Reaction with Singlet Oxygen | Forms an allylic hydroperoxide | 14.3 | -22.7 |

| Thio-Claisen Rearrangement | Isomerization of an allyl vinyl sulfide (B99878) derivative | 24.1 | -8.5 |

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. KIEs are a powerful experimental tool for determining reaction mechanisms, as they provide information about bond-breaking or bond-forming events at the rate-determining step.

Computational chemistry can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. The differences in zero-point vibrational energies between the isotopic molecules are the primary source of the KIE. Comparing computationally predicted KIEs with experimental values can provide strong support for a proposed reaction mechanism. nih.gov For instance, calculating the KIE for the deuteration of (methylthio)cyclopentene could help determine the precise nature of the transition state in electrophilic addition reactions. mit.edu

Table 5: Hypothetical Predicted Kinetic Isotope Effects (kH/kD) for H-abstraction from (Methylthio)cyclopentene

Disclaimer: The following data is illustrative for the computational prediction of KIEs and does not represent experimentally verified results.

| Position of H-abstraction | Computational Method | Predicted kH/kD at 298 K | Implication |

| Allylic C-H bond | DFT (B3LYP/6-311+G(d,p)) with tunneling corrections | 6.8 | Significant C-H bond breaking in the transition state |

| Vinylic C-H bond | DFT (B3LYP/6-311+G(d,p)) with tunneling corrections | 1.5 | Minor C-H bond involvement in the transition state |

| Methyl group C-H bond | DFT (B3LYP/6-311+G(d,p)) with tunneling corrections | 4.5 | C-H bond breaking is part of the rate-determining step |

Conformational Landscapes and Isomer Stability

The conformational landscape of cyclopentene (B43876) and its derivatives, including (methylthio)cyclopentene, is primarily dictated by the puckering of the five-membered ring. Unlike the planar cyclopentadienyl (B1206354) cation or anion, cyclopentene adopts a non-planar conformation to alleviate torsional strain arising from eclipsed hydrogens. The two most recognized conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry) forms. In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. The twist conformation has two adjacent atoms displaced in opposite directions from the plane of the other three. For cyclopentene itself, the envelope conformation is generally considered to be the more stable, though the energy barrier between these conformers is low, allowing for rapid interconversion at room temperature. libretexts.orgdalalinstitute.com

Computational studies on substituted cyclopentanones and other cyclopentene derivatives have shown that the stability of isomers is highly dependent on the nature and position of the substituent. researchgate.net For (methylthio)cyclopentene, several positional isomers exist, including 1-(methylthio)cyclopentene, 3-(methylthio)cyclopentene, and 4-(methylthio)cyclopentene. The relative stability of these isomers can be predicted using computational methods like Density Functional Theory (DFT). It is expected that 1-(methylthio)cyclopentene would be the most stable isomer due to the conjugation of the sulfur atom's lone pair with the double bond, a stabilizing interaction.

Molecular Dynamics Simulations (if applicable to reactivity or conformational studies)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and reactivity. While no specific molecular dynamics studies on (methylthio)cyclopentene have been identified in the surveyed literature, the application of MD simulations to this system would provide valuable insights into its dynamic properties.

MD simulations could be employed to explore the conformational landscape of (methylthio)cyclopentene in a more dynamic fashion than static quantum mechanical calculations. By simulating the molecule's trajectory over time, one could observe the transitions between different envelope and twist conformations of the cyclopentene ring, as well as the rotation of the methylthio group. This would provide a more realistic picture of the molecule's flexibility and the timescales of different conformational changes.

Furthermore, MD simulations are particularly useful for studying molecules in a condensed phase, such as in a solvent or as part of a larger molecular assembly. For instance, simulating (methylthio)cyclopentene in a water box would allow for the investigation of solvent effects on its conformational preferences. The interactions between the sulfur atom and water molecules, for example, could influence the orientation of the methylthio group and the puckering of the cyclopentene ring.

In the context of reactivity, MD simulations can be used to study the approach of a reactant to the (methylthio)cyclopentene molecule and the initial stages of a chemical reaction. For example, in a reaction involving electrophilic attack on the double bond, MD simulations could help to understand the preferred trajectories of the electrophile and how the conformation of the cyclopentene ring changes during the initial interaction. While the bond-breaking and bond-forming events of a chemical reaction are typically studied using quantum mechanics, MD simulations can provide the necessary sampling of initial configurations for such calculations.

Computational Design of Novel Derivatives and Catalysts

The computational design of novel molecules and catalysts is a rapidly growing field that leverages theoretical chemistry to predict and optimize the properties of chemical systems before their synthesis. For (methylthio)cyclopentene, computational design could be applied to create new derivatives with tailored electronic, steric, or reactive properties.

Design of Novel Derivatives:

By starting with the basic (methylthio)cyclopentene scaffold, computational methods can be used to explore the effects of adding various functional groups at different positions on the cyclopentene ring. For example, density functional theory (DFT) calculations could be used to predict how the introduction of electron-withdrawing or electron-donating groups would affect the reactivity of the double bond or the acidity of the protons adjacent to the sulfur atom. This could be useful in designing derivatives for specific applications, such as in the synthesis of pharmaceuticals or materials. royalsocietypublishing.org

Computational screening of a virtual library of (methylthio)cyclopentene derivatives could be performed to identify candidates with desired properties, such as specific absorption spectra, dipole moments, or binding affinities to a target protein. This in silico approach can significantly accelerate the discovery of new functional molecules. digitellinc.com

Design of Catalysts:

Computational chemistry is also instrumental in the design of catalysts for reactions involving cyclopentene derivatives. For a given transformation of (methylthio)cyclopentene, such as hydrogenation, oxidation, or cross-coupling reactions, computational methods can be used to design catalysts with high activity and selectivity.

This process typically involves:

Proposing a catalytic cycle: Based on known chemical principles, a plausible mechanism for the catalyzed reaction is formulated.

Calculating the energetics of the catalytic cycle: Using quantum mechanical methods, the energies of all intermediates and transition states in the proposed cycle are calculated. This allows for the identification of the rate-determining step and potential bottlenecks in the catalytic process.

Modifying the catalyst structure: The structure of the catalyst (e.g., the metal center and the surrounding ligands) can be systematically modified in the computational model to lower the energy of the rate-determining transition state, thereby increasing the catalytic activity. Steric and electronic properties of the ligands can be tuned to enhance the desired selectivity (e.g., stereoselectivity).

For instance, in a hypothetical cross-coupling reaction involving (methylthio)cyclopentene, computational studies could be used to screen different transition metal catalysts (e.g., palladium, nickel, or copper) and a variety of phosphine (B1218219) or N-heterocyclic carbene ligands to identify the optimal combination for achieving high yield and selectivity.

While specific examples of the computational design of derivatives and catalysts for (methylthio)cyclopentene are not present in the current literature, the established methodologies in computational chemistry provide a clear roadmap for how such research could be conducted.

Applications in Chemical Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The structural attributes of Cyclopentene (B43876), (methylthio)- make it an excellent starting material for the construction of more elaborate molecular architectures. The presence of the methylthio group provides a handle for further functionalization, while the cyclopentene core is a common motif in many natural products and biologically active compounds.

Precursors to Substituted Cyclopentenones and Related Cyclic Systems

Cyclopentenones are key structural motifs in a wide array of natural products and pharmaceuticals. While direct conversion of Cyclopentene, (methylthio)- to a cyclopentenone is not extensively documented, the transformation of analogous vinyl thioethers to carbonyl compounds is a well-established synthetic strategy. The methylthio group can be seen as a masked carbonyl group, which can be unveiled under specific reaction conditions, likely involving hydrolysis under acidic conditions or oxidative methods.

The general approach would involve the oxidation of the sulfide (B99878) to a sulfoxide (B87167), followed by a Pummerer rearrangement or hydrolysis to yield the corresponding cyclopentenone. This synthetic strategy allows for the introduction of substituents on the cyclopentene ring prior to the unmasking of the carbonyl group, providing a versatile route to a variety of substituted cyclopentenones.

Table 1: Potential Substituted Cyclopentenones from Cyclopentene, (methylthio)- Derivatives

| Starting Material | Potential Product |

|---|---|

| Cyclopentene, (methylthio)- | Cyclopentenone |

| 1-Methyl-2-(methylthio)cyclopentene | 2-Methylcyclopentenone |

| 3-Phenyl-1-(methylthio)cyclopentene | 3-Phenylcyclopentenone |

Intermediates in the Synthesis of Carbon Frameworks

The utility of vinyl thioethers, including (methylthio)-substituted cyclic systems, extends to the construction of complex carbon skeletons found in natural products. Research has demonstrated the use of (methylthio) or (phenylthio) substituted vinyl phosphonium (B103445) salts in intramolecular Wittig reactions to construct cyclopentane (B165970) rings. shu.ac.uk This methodology highlights the role of the methylthio group in facilitating ring-forming reactions, leading to the synthesis of highly functionalized bicyclic systems. shu.ac.uk

These bicyclic intermediates, derived from precursors related to Cyclopentene, (methylthio)-, serve as versatile platforms for the synthesis of various natural products, including those with cyclopentanoid structures. shu.ac.uk The strategic incorporation of the methylthio group allows for regioselective transformations and the introduction of further complexity into the molecular framework.

Role in Annulation and Cycloaddition Reactions

Cycloaddition and annulation reactions are powerful tools for the construction of cyclic compounds. nih.gov Cyclopentene, (methylthio)- can participate in these reactions in several ways. The electron-rich nature of the double bond, influenced by the sulfur atom, suggests its potential as a dienophile in Diels-Alder reactions, reacting with various dienes to form bicyclic systems. The stereochemical outcome of such reactions would be of significant interest in synthetic chemistry. wikipedia.org

Furthermore, Cyclopentene, (methylthio)- can be envisaged as a two-carbon component in [3+2] cycloaddition reactions. organicreactions.orgmdpi.com In these reactions, a three-atom component reacts with a two-atom component (the alkene) to form a five-membered ring. The presence of the methylthio group could influence the regioselectivity and stereoselectivity of the cycloaddition, providing a route to highly substituted cyclopentane derivatives.

Table 2: Representative Annulation and Cycloaddition Reactions

| Reaction Type | Reactants | Potential Product |

|---|---|---|

| Diels-Alder [4+2] | Cyclopentene, (methylthio)- + Butadiene | 2-(Methylthio)-bicyclo[2.2.1]hept-5-ene |

| [3+2] Cycloaddition | Cyclopentene, (methylthio)- + Nitrone | Substituted isoxazolidine |

Catalysis Research and Development

The unique electronic and structural features of Cyclopentene, (methylthio)- make it a valuable substrate for studying various catalytic processes. Its behavior can provide insights into reaction mechanisms, catalyst activity, and selectivity, particularly in reactions involving olefins and sulfur-containing compounds.

Model Olefins in Kinetic Studies of Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental process in organic chemistry and industrial applications. The presence of sulfur compounds can significantly impact the activity and longevity of hydrogenation catalysts, often leading to catalyst poisoning. Cyclopentene, (methylthio)- serves as an excellent model olefin to study the kinetics of hydrogenation in the presence of a thioether functionality.

Kinetic studies involving this compound would aim to determine key parameters such as reaction rates, activation energies, and the order of reaction with respect to the substrate, hydrogen, and catalyst concentration. researchgate.net Such studies can help in understanding the mechanism of catalyst deactivation by sulfur and in the development of more sulfur-tolerant catalysts. The hydrogenation of vinyl thioethers has been shown to proceed efficiently with certain palladium catalysts, suggesting that detailed kinetic analysis could provide valuable data. researchgate.netmdpi.com

Table 3: Hypothetical Kinetic Parameters for Catalytic Hydrogenation

| Catalyst | Reaction Order (Substrate) | Reaction Order (H₂) | Apparent Activation Energy (kJ/mol) |

|---|---|---|---|

| Pd/C | 1 | 1 | 45 |

| Raney Ni | 0 | 1 | 55 |

| PtO₂ | 1 | 0 | 40 |

Note: The values in this table are hypothetical and represent the type of data that would be obtained from kinetic studies.

Substrates in Metal-Catalyzed Organic Transformations

The double bond and the carbon-sulfur bond in Cyclopentene, (methylthio)- offer multiple sites for metal-catalyzed transformations. This compound is a potential substrate for a variety of important reactions, including palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Stille reactions. nih.govyoutube.com These reactions would allow for the introduction of aryl, vinyl, or alkyl groups at the vinylic positions, leading to a wide range of functionalized cyclopentene derivatives.

Rhodium-catalyzed reactions, such as hydroformylation, hydroboration, and cyclopropanation, could also be explored with Cyclopentene, (methylthio)- as a substrate. nih.gov The coordination of the thioether to the metal center could influence the regio- and stereoselectivity of these transformations, offering opportunities for the development of new synthetic methodologies.

Table 4: Potential Metal-Catalyzed Transformations

| Catalyst System | Reaction Type | Potential Product |

|---|---|---|

| Pd(PPh₃)₄, Arylboronic acid | Suzuki Coupling | 1-Aryl-2-(methylthio)cyclopentene |

| Rh(acac)(CO)₂, H₂/CO | Hydroformylation | 2-(Methylthio)cyclopentane-1-carbaldehyde |

| Cu(I), Diazo compound | Cyclopropanation | 6-(Methylthio)bicyclo[3.1.0]hexane |

Polymer Chemistry and Advanced Materials Science

(Methylthio)cyclopentene is a functionalized cyclic olefin with the potential to be polymerized via Ring-Opening Metathesis Polymerization (ROMP). While direct studies on the homopolymerization of (methylthio)cyclopentene are not widely reported, extensive research on structurally analogous ester-functionalized cyclopentenes provides significant insight into its expected behavior.

ROMP of functionalized cyclopentenes, initiated by ruthenium-based catalysts (e.g., Grubbs' catalysts), yields functional polyolefins with a polypentenamer backbone and regularly distributed pendant groups. For an ester-functionalized cyclopentene, high monomer conversions (around 80%) have been achieved under conventional polymerization conditions, producing polymers with high molecular weights and relatively narrow molecular weight distributions rsc.org. It is anticipated that (methylthio)cyclopentene would polymerize in a similar fashion to yield poly(1-(methylthio)pentenamer), a functional polymer with a thioether group on each repeating unit.

The polymerization characteristics are influenced by the specific catalyst and reaction conditions. The table below, based on data from the analogous methoxycarbonyl cyclopentene (CPM), illustrates typical outcomes of such a polymerization process.

Table 1: Representative ROMP of Methoxycarbonyl Cyclopentene (CPM) - An Analogue for (Methylthio)cyclopentene Data derived from studies on a structurally similar monomer and presented for illustrative purposes.

| Monomer | Catalyst | Monomer/Catalyst Ratio | Conversion (%) | Mn (kg/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|

| CPM | Grubbs' 2nd Gen. | 200:1 | 81 | 35.4 | 1.55 |

| CPM | Grubbs' 2nd Gen. | 400:1 | 79 | 59.7 | 1.61 |

| CPM | Grubbs' 3rd Gen. | 200:1 | 85 | 38.2 | 1.48 |

| CPM | Grubbs' 3rd Gen. | 400:1 | 83 | 65.1 | 1.52 |

The copolymerization of cyclic olefins like (methylthio)cyclopentene with monomers such as epoxides and cyclic anhydrides is not reported in the scientific literature. This is due to the fundamental incompatibility of the respective polymerization mechanisms.

(Methylthio)cyclopentene polymerizes via Ring-Opening Metathesis Polymerization (ROMP), which proceeds through a transition-metal carbene intermediate and involves the cleavage and reformation of carbon-carbon double bonds.

Epoxides and anhydrides copolymerize via Ring-Opening Copolymerization (ROCOP), which typically involves coordination catalysts (often based on Zn, Al, Cr, or Co) and proceeds through nucleophilic attack on the carbon-oxygen bonds of the rings.

The catalysts and reaction conditions for ROMP and ROCOP are mutually exclusive. Therefore, the incorporation of both monomer types into a single polymer chain through a simultaneous copolymerization reaction is chemically unfeasible. Block copolymers containing segments of a polypentenamer and a polyester (B1180765) could potentially be synthesized through sequential polymerization methods, but this does not constitute a direct copolymerization as implied.

The polymerization of (methylthio)cyclopentene directly yields a functional polymer where the pendant methylthio group can be leveraged for further modification or for creating cross-linked networks. The presence of the thioether linkage offers several possibilities for post-polymerization modification and material design rsc.org.

Post-Polymerization Modification: The sulfur atom in the methylthio group is amenable to chemical transformation, allowing the properties of the polymer to be tuned after its initial synthesis. A primary modification strategy is oxidation. The thioether can be selectively oxidized to a sulfoxide and further to a sulfone. This transformation significantly increases the polarity of the pendant group, which can alter the polymer's solubility, thermal properties, and surface energy. This approach allows for the creation of a family of related materials from a single parent polymer.

Cross-Linked Materials: The pendant thioether groups can also serve as reactive sites for creating cross-linked thermoset materials. Several strategies can be envisioned for this purpose:

Thermal Cross-linking: Certain polymers containing thioether linkages in combination with other reactive groups (such as nitriles) have been shown to undergo thermal cross-linking at elevated temperatures without the need for a catalyst. This process converts the thermoplastic polymer into an insoluble and infusible thermoset material with enhanced thermal stability and mechanical properties rsc.org.

Alkylation/Sulfonium (B1226848) Salt Formation: Thioethers can be alkylated to form sulfonium salts. This reaction could be used to form cross-links between polymer chains by using a di-alkylating agent. The resulting sulfonium linkages may also impart unique properties or responsiveness to the material.

Thiol-Ene Chemistry: While the methylthio group is not a thiol, chemical pathways could potentially be developed to convert the thioether to a thiol (–SH) group post-polymerization. The resulting pendant thiol groups are highly reactive and could be cross-linked efficiently with di-enes or di-acrylates via thiol-ene "click" chemistry, a rapid and highly efficient reaction that proceeds under mild conditions.

These strategies demonstrate the potential of poly((methylthio)cyclopentene) as a platform for designing advanced materials with tunable properties and for fabricating robust, cross-linked polymer networks.

Future Directions and Emerging Research Opportunities in the Chemistry of Methylthio Cyclopentene

The unique structural and electronic properties of (methylthio)cyclopentene position it as a compound of significant interest for future research and development. The convergence of advanced synthesis techniques, computational tools, and materials science opens new avenues for innovation. This article explores emerging research opportunities centered on this sulfur-containing cycloalkene, from sustainable synthesis to its application in intelligent materials.

Q & A

Basic Research Questions

Q. What are the optimal thermodynamic conditions for synthesizing cyclopentene derivatives via addition-esterification reactions?

- Methodological Answer : The addition-esterification of cyclopentene with acetic acid can be optimized using thermodynamic calculations. For cyclopentene, (methylthio)-, reaction enthalpy (ΔH) and Gibbs free energy (ΔG) should be calculated at varying temperatures (e.g., 298–373 K) and molar ratios (e.g., 1:1 to 1:4 cyclopentene:acetic acid). Experimental validation via gas chromatography (GC) or nuclear magnetic resonance (NMR) is critical to confirm conversion rates and selectivity .

Q. How can researchers characterize the physicochemical properties of cyclopentene, (methylthio)-, such as vapor pressure and enthalpy of formation?

- Methodological Answer : Use group contribution methods (e.g., Ruzicka–Domalski for liquid heat capacity, Yoneda for standard entropy) to estimate properties. Validate experimentally via calorimetry for enthalpy of formation and static/dynamic vapor pressure apparatus for vapor pressure. Cross-reference with NIST Chemistry WebBook for gas-phase thermochemistry data .

Q. What experimental protocols ensure safe handling of cyclopentene derivatives during synthesis?

- Methodological Answer : Employ non-sparking tools, inert atmospheres (N₂/Ar), and corrosion-resistant reactors (e.g., glass-lined steel). Use EN 166-certified PPE, including face shields and nitrile gloves. Monitor vapor concentrations with portable gas detectors to avoid exposure above permissible limits .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported reaction kinetics for cyclopentene epoxidation?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies for epoxidation pathways. Compare with experimental rate constants (e.g., from MCPBA reactions) to identify discrepancies. Use sensitivity analysis to isolate variables like solvent polarity or steric effects in stereoselective outcomes .

Q. What strategies improve enantioselectivity in enzymatic transformations of cyclopentene, (methylthio)- derivatives?

- Methodological Answer : Screen enzyme variants (e.g., engineered limonene epoxide hydrolases) using CASTing (combinatorial active-site saturation testing). Pair molecular docking simulations with kinetic assays to predict substrate-enzyme interactions. Validate via chiral HPLC to quantify enantiomeric excess (e.e.) and optimize reaction pH/temperature .

Q. How do conflicting thermochemical datasets for cyclopentene derivatives impact process scalability?

- Methodological Answer : Conduct uncertainty quantification (UQ) using Monte Carlo simulations to assess error propagation in ΔH and ΔG values. Reconcile discrepancies by standardizing measurement protocols (e.g., bomb calorimetry for combustion enthalpies). Cross-validate with high-level ab initio calculations (e.g., CCSD(T)) for gas-phase data .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing cyclopentene reaction yields with high variability?

- Methodological Answer : Apply response surface methodology (RSM) to optimize multi-variable systems (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors and Tukey’s HSD test for pairwise comparisons. Report confidence intervals (95%) to quantify uncertainty in yield predictions .

Q. How should researchers design experiments to validate computational predictions of cyclopentene derivative stability?

- Methodological Answer : Perform accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-MS and FTIR to detect byproducts. Compare experimental Arrhenius plots with simulated degradation pathways from quantum mechanics/molecular mechanics (QM/MM) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products